2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile
Description
2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile is a heterocyclic compound featuring a fused naphthothiophene core with a partially saturated dihydro ring system. Its molecular formula is C₁₃H₁₂N₂OS, and it has a molecular weight of 244.32 g/mol . The structure includes:
- A dihydronaphtho[1,2-b]thiophene backbone, which combines aromatic and partially saturated regions.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives, such as kinase inhibitors and nitric oxide (NO) modulators . Its synthesis typically involves condensation reactions of ketones with sulfur-containing reagents, as seen in related thiophene-carbonitrile systems .
Properties
IUPAC Name |
2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-7-11-10-6-5-8-3-1-2-4-9(8)12(10)16-13(11)15/h1-4H,5-6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKLELBOXAKAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384757 | |
| Record name | 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13145-86-3 | |
| Record name | 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is then followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Family
2-Amino-4,5-dihydrobenzo[g]benzothiophene-3-carboxamide
- Molecular Formula : C₁₈H₂₁N₃O₂S (343.44 g/mol ) .
- Key Differences: Replaces the carbonitrile group with a carboxamide moiety.
Ethyl 4,5-Dioxo-3-propyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
- Molecular Formula : C₁₇H₁₄O₄S (314.36 g/mol ) .
- Key Differences : Features a diketone system at positions 4 and 5 and an ester group at position 2. The electron-withdrawing diketone enhances electrophilicity, making it reactive in cycloaddition reactions .
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Molecular Formula : C₁₅H₁₄N₂S (254.36 g/mol ) .
- Key Differences : Incorporates a phenyl group at position 6 and a fully saturated tetrahydro ring. The phenyl substituent may improve lipophilicity, favoring blood-brain barrier penetration .
Nitric Oxide (NO) Inhibition
- 5-Fluoro-2-amino-4,6-dichloropyrimidine: Exhibits potent NO inhibition (IC₅₀ = 2 µM), attributed to electron-withdrawing substituents (Cl, F) enhancing electrophilicity .
- 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile: No direct NO inhibition data is available, but its carbonitrile group may act similarly to dichloropyrimidines by interacting with enzymatic active sites .
Kinase Inhibition
- Indeno[1,2-b]indole derivatives (e.g., compound 5a): Inhibit human CK2 kinase with IC₅₀ = 0.17 µM, leveraging fused aromatic systems for ATP-binding pocket interactions .
Key Research Findings and Implications
Electron-Withdrawing Groups Enhance Bioactivity: Chloro and cyano substituents improve interactions with biological targets (e.g., NO synthase, kinases) by increasing electrophilicity .
Ring Saturation Affects Selectivity : Partially saturated thiophene derivatives (e.g., dihydro vs. tetrahydro) show distinct binding modes due to conformational flexibility .
Synthetic Scalability : Microwave-assisted synthesis of thiophene-carbonitriles offers a green chemistry advantage over traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
